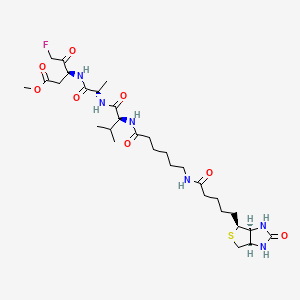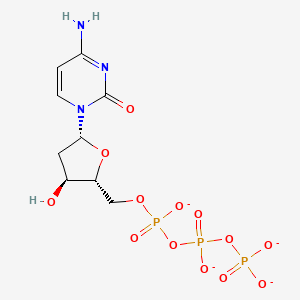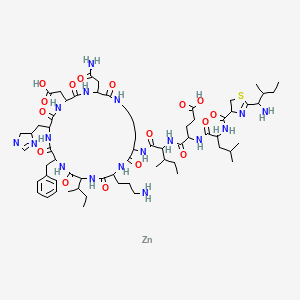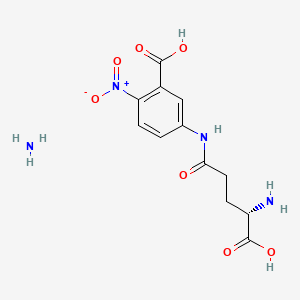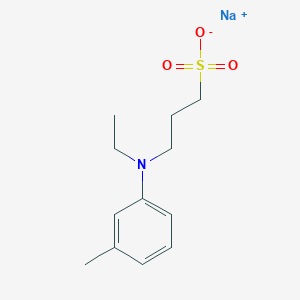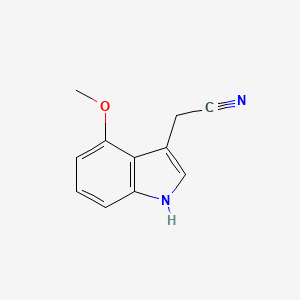
2-(4-methoxy-1H-indol-3-yl)acetonitrile
概要
説明
“2-(4-methoxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a natural product found in Thlaspi arvense, Isatis tinctoria, and other organisms . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(4-methoxy-1H-indol-3-yl)acetonitrile” includes a cyanide group that is twisted away from the indole-ring plane . The methoxy C atom is almost coplanar with the ring system . The compound’s InChI code is 1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-methoxy-1H-indol-3-yl)acetonitrile” has a melting point of 141-142°C . It has a molecular weight of 186.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Oxidation and Nitration Studies
A study investigated the oxidation and nitration of 1,3-disubstituted indole derivatives, including 2-(4-methoxy-1H-indol-3-yl)acetonitrile. The research focused on exploring the formation of novel functionalized 2-hydroxyindolenines and other derivatives, contributing to the understanding of indole chemistry and its potential applications in various fields (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Alkaloids from Isatis indigotica
Research isolated new alkaloids from Isatis indigotica, including compounds with linkages to 2-(4-methoxy-1H-indol-3-yl)acetonitrile. These compounds show antiviral activity, highlighting the potential of this chemical in developing antiviral agents (Chen et al., 2012).
Genotoxicity Studies
A study evaluated the genotoxic effects of nitrosated indole compounds, including derivatives of 2-(4-methoxy-1H-indol-3-yl)acetonitrile. This research provides insights into the potential health risks associated with these compounds and their mechanisms of action (Tiedink, Haan, Jongen, & Koeman, 1991).
Conversion to Acetonitrile Derivatives
A study explored the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles, demonstrating a new approach to synthesizing these molecules, which has implications in pharmaceutical and chemical industries (Aksenov et al., 2021).
Indole Alkaloids and Their Effects
Research on indole alkaloids from Isatis indigotica roots found that compounds related to 2-(4-methoxy-1H-indol-3-yl)acetonitrile have inhibitory effects on nitric oxide production. This study contributes to the understanding of the biological activities of these alkaloids (Yang et al., 2014).
Nucleophilic Reactivities of Indoles
A study on the reactivities of indoles, including derivatives of 2-(4-methoxy-1H-indol-3-yl)acetonitrile, revealed their potential in various chemical reactions, essential for synthetic and medicinal chemistry (Lakhdar et al., 2006).
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOVDDVYXBMXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197498 | |
| Record name | 4-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-1H-indol-3-yl)acetonitrile | |
CAS RN |
4837-74-5 | |
| Record name | 4-Methoxyindole-3-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

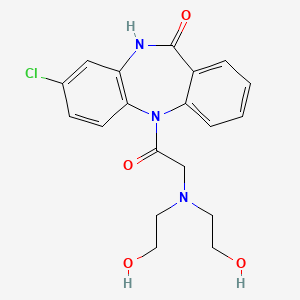
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)
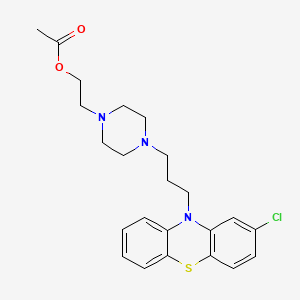
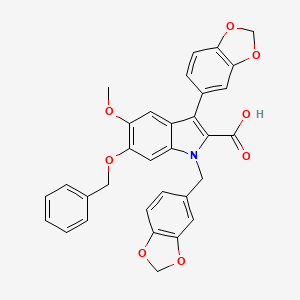
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
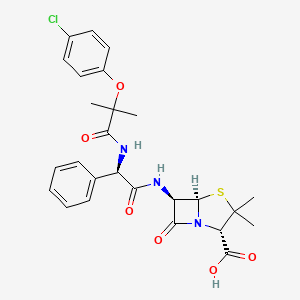

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
